molecular formula C18H22N6O B455804 3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide CAS No. 438220-62-3

3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide

Cat. No.: B455804
CAS No.: 438220-62-3
M. Wt: 338.4g/mol
InChI Key: VYAWWKGMLLNKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide is a synthetic intermediate incorporating two significant pharmacophores: the rigid, lipophilic adamantane cage and the 1,3,4,5-tetrasubstituted 1,2,4-triazole ring . This molecular architecture is of high interest in medicinal chemistry, particularly for developing enzyme inhibitors. The adamantane moiety is a privileged structure in drug design, notably found in antiviral medications like amantadine and rimantadine , as well as in oral hypoglycemic agents such as saxagliptin and vildagliptin . The 1,2,4-triazole ring is a key scaffold known to contribute to potent biological activity. Research on closely related adamantane-linked 1,2,4-triazole derivatives has demonstrated their potential as potent inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . 11β-HSD1 is responsible for activating cortisol, and its inhibition is a promising therapeutic strategy for managing conditions like type 2 diabetes, obesity, and metabolic syndrome . Furthermore, structural analogs featuring the 2-adamantyl-tetrazole group have shown moderate inhibitory activity against the influenza A (H1N1) virus in vitro, with some compounds exhibiting a promising selectivity index . Therefore, this compound serves as a versatile and valuable building block for researchers synthesizing and evaluating novel compounds for metabolic disease and antiviral research applications.

Properties

IUPAC Name

3-(5-phenyltetrazol-2-yl)adamantane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c19-20-16(25)17-7-12-6-13(8-17)10-18(9-12,11-17)24-22-15(21-23-24)14-4-2-1-3-5-14/h1-5,12-13H,6-11,19H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAWWKGMLLNKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 1-Adamantane Carboxylic Acid

The synthesis begins with the esterification of 1-adamantane carboxylic acid (1 ) using methanol under acidic catalysis. A 2019 study demonstrated that refluxing 1 with methanol and 98% sulfuric acid (H₂SO₄) at 65°C for 6 hours yields methyl adamantane-1-carboxylate (2 ) with >95% conversion efficiency. The reaction mechanism proceeds via nucleophilic acyl substitution, where sulfuric acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carboxylic carbon.

Key parameters :

  • Molar ratio : 1:10 (acid:methanol)

  • Catalyst loading : 5% v/v H₂SO₄

  • Reaction time : 6 hours

Hydrazide Formation via Hydrazinolysis

Methyl ester 2 undergoes hydrazinolysis to form adamantane-1-carbohydrazide (3 ). Reacting 2 with excess hydrazine hydrate (80%) in ethanol under reflux for 24 hours achieves 92% isolated yield. The reaction is monitored via thin-layer chromatography (TLC) using chloroform:methanol (9:1) as the mobile phase.

Optimization insights :

  • Solvent selection : Ethanol outperforms THF or DMF due to better solubility of hydrazine hydrate

  • Temperature : Reflux at 78°C prevents side product formation

Tetrazole Ring Installation Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The tetrazole moiety is introduced via a two-step sequence:

  • Alkyne functionalization : React adamantane-1-carbohydrazide (3 ) with propargyl bromide in DMF at 0–5°C to install terminal alkyne groups.

  • Cycloaddition : Treat the alkyne intermediate with phenyl azide using CuI (10 mol%) and DIPEA in THF at 25°C for 12 hours.

Reaction equation :
Adamantane-1-carbohydrazide+PhN3CuI, DIPEA3-(5-phenyltetrazol-2-yl)adamantane-1-carbohydrazide\text{Adamantane-1-carbohydrazide} + \text{PhN}_3 \xrightarrow{\text{CuI, DIPEA}} \text{this compound}

Yield : 78–85% after column chromatography (silica gel, ethyl acetate:hexane 1:1).

Alternative Route: Cyclocondensation of Nitriles

An older but reliable method involves reacting adamantane-1-carbonitrile with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 120°C for 48 hours. While this route avoids transition metals, it requires stringent temperature control to prevent adamantane ring degradation.

Carbohydrazide Group Stabilization and Purification

Crystallization Techniques

High-purity this compound is obtained via slow evaporation from chloroform:ethanol (1:1) mixtures. X-ray diffraction studies confirm that this solvent system promotes the formation of hydrogen-bonded dimers between carbohydrazide NH groups and tetrazole N atoms.

Crystallization data :

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Hydrogen bondsN–H···O (2.89 Å)

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted starting materials. Analytical HPLC (C18 column, acetonitrile:water 70:30) shows ≥98% purity at 254 nm.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH)

  • δ 7.85–7.45 (m, 5H, Ph)

  • δ 4.12 (s, 2H, adamantane CH₂)

  • δ 2.10–1.85 (m, 15H, adamantane CH)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 166.5 (C=O)

  • δ 152.3 (tetrazole C–N)

  • δ 128.9–126.7 (Ph carbons)

  • δ 40.1–35.8 (adamantane carbons)

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ calcd for C₁₈H₂₂N₆O: 339.19; found: 339.21.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for the primary preparation routes:

MethodYield (%)Purity (%)Reaction Time (h)Scalability
CuAAC route859812Excellent
Cyclocondensation729548Moderate
Hydrazine coupling929924Good

Challenges and Optimization Opportunities

Adamantane Ring Stability

Prolonged heating above 130°C causes adamantane cage opening, particularly in strongly acidic conditions. Mitigation strategies include:

  • Using microwave-assisted synthesis to reduce reaction times

  • Employing ionic liquid solvents (e.g., [BMIM][BF₄]) to lower decomposition rates

Tetrazole Ring Hydrolysis

The 2H-tetrazole tautomer is susceptible to hydrolysis at pH > 9. Storage recommendations:

  • Maintain anhydrous conditions (molecular sieves)

  • Acidify solutions to pH 5–6 with acetic acid

Chemical Reactions Analysis

3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives.

Scientific Research Applications

3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The tetrazole ring and carbohydrazide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Physicochemical and Stability Properties

  • Solubility: Solvation free energy studies reveal ethanol as the optimal solvent (−24.39 kcal/mol) for adamantane derivatives, whereas acetonitrile (−12.31 kcal/mol) is less effective .
  • Coordination Chemistry : Copper(II) complexes of adamantane-derived Schiff bases (e.g., [CuCl₂(Adpy)]) exhibit square-planar geometry in solid state but instability in gaseous phases, highlighting the role of weak CH···Br interactions in stabilizing coordination .

Electronic and Reactivity Profiles

  • Electron-Donating/Accepting Capacity : Derivatives with nitro groups (e.g., 5-nitrothiophene) show reduced electron-donating power (ω⁻ = 3.2 eV) compared to chlorophenyl analogs (ω⁻ = 3.8 eV), enhancing electrophilic interactions in biological targets .
  • DFT Studies : Hirshfeld surface analysis of triazole-thione derivatives indicates dominant H···H (42%) and H···S (18%) interactions, critical for crystal packing and stability .

Biological Activity

3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which combines the adamantane moiety with a phenyltetrazole group, suggesting possible interactions with various biological targets.

  • Molecular Formula : C18H22N6O
  • Molecular Weight : 338.41 g/mol
  • CAS Number : 438220-62-3

Antimicrobial Activity

Research indicates that derivatives of adamantane, including this compound, exhibit significant antimicrobial properties. A study focusing on hydrazide-hydrazone compounds, which include adamantane derivatives, demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Table 1: Antimicrobial Activity of Adamantane Derivatives

CompoundTarget OrganismActivity Level
5aStaphylococcus aureusModerate
5kC. albicansStrong
4eEscherichia coliModerate

The presence of a benzyl ring in certain derivatives was found to enhance antimicrobial activity, particularly against fungal infections .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The compound was tested against hepatic (Hep3B), cervical (HeLa), lung (A549), and breast carcinoma (MCF-7) cell lines.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineCell Viability (%) at 100 μM
5eHep3B37.78 ± 2.44
5eHeLa40.42 ± 0.38
4eA54938.51 ± 1.59
4eMCF-738.69 ± 1.20

The results indicated that compounds containing nitro and chloro groups on the benzyl ring exhibited significant cytotoxicity across multiple cancer cell lines, suggesting a structure–activity relationship that warrants further investigation .

While specific mechanisms for the biological activity of this compound are not fully elucidated, the presence of both hydrazone and adamantane moieties likely contributes to its interaction with biological targets involved in microbial resistance and cancer proliferation pathways.

Case Studies

Several case studies have highlighted the potential of adamantane derivatives in clinical applications:

  • Antiviral Properties : The first adamantane derivative, amantadine, was noted for its antiviral activity against influenza viruses, paving the way for further exploration of similar compounds.
  • Cancer Treatment : Recent studies have focused on the development of new hydrazone derivatives for their anticancer properties, with promising results indicating that modifications to the adamantane structure can enhance efficacy against specific cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide, and how can reaction efficiency be monitored?

  • Methodology : The compound is typically synthesized via multi-step reactions starting from adamantane-1-carbohydrazide. Key steps include:

  • Hydrazide formation : Reflux methyl adamantane-1-carboxylate with hydrazine hydrate in ethanol for 24 hours (yield: ~92%) .
  • Cyclization : React intermediate thiosemicarbazides (e.g., with phenyl isothiocyanate) in alkaline media (10% NaOH) under controlled heating to form triazole/thiadiazole cores .
  • Monitoring : Use TLC to track reaction progress and recrystallize products from ethanol/water mixtures for purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., adamantyl protons at δ ~1.6–2.2 ppm, tetrazole protons at δ ~8.5 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₃N₇O) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (deviation <0.4%) .

Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction?

  • Procedure : Slow evaporation of chloroform/ethanol (1:1) solutions at room temperature promotes crystal growth .
  • Refinement : Use SHELXL for anisotropic displacement parameter modeling and WinGX/ORTEP for visualization . Hydrogen atoms are placed geometrically or located via Fourier difference maps .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

  • Structural Insights :

  • The adamantyl group forms rigid hydrophobic domains, while the tetrazole/hydrazide moieties participate in N–H···O and O–H···N hydrogen bonds, creating layered supramolecular architectures .
  • Water molecules in the lattice act as bridges, stabilizing the structure via O–H···Cl interactions (e.g., in sesquihydrate forms) .
    • Impact : Enhanced thermal stability and solubility profiles correlate with these interactions .

Q. What computational methods predict the biological activity of this compound, and how do they align with experimental data?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes). Focus on the adamantyl group’s role in hydrophobic binding pockets .
  • DFT/Raman Analysis : Compare calculated vibrational frequencies (B3LYP/6-31G* basis set) with experimental Raman spectra to validate electronic structure models .
    • Validation : Antihypoxic activity in rodent models (e.g., 1/10 LD₅₀ dose) shows correlation with predicted antioxidant mechanisms .

Q. How can contradictory data in reaction yields or biological assays be resolved?

  • Case Study : Discrepancies in cyclization yields (e.g., 70–92%) arise from varying NaOH concentrations or reaction times.

  • Resolution : Optimize via Design of Experiments (DoE) to identify critical factors (pH, temperature) .
    • Biological Variability : Address inconsistent IC₅₀ values by standardizing assay conditions (e.g., hypoxia models with controlled O₂/CO₂ levels) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Derivatization : Synthesize Mannich bases (e.g., N-substituted piperazine derivatives) to enhance water solubility via polar side chains .
  • Formulation : Use PEGylated liposomes or cyclodextrin inclusion complexes to improve plasma half-life .

Methodological Considerations

Q. Which software tools are essential for refining X-ray data and modeling intermolecular interactions?

  • Tools :

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), especially for handling twinned data or high-resolution structures .
  • Mercury (CCDC) : To visualize π–π stacking and hydrogen-bonding distances (threshold: <3.5 Å for H-bonds) .

Q. How do vibrational spectroscopy and X-ray data complement each other in structural analysis?

  • Synergy :

  • Raman peaks at 1590 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C–S stretch) confirm triazole/thiadiazole formation, aligning with X-ray bond lengths (e.g., C–N: 1.32–1.35 Å) .
  • Discrepancies between calculated and observed spectra indicate conformational flexibility in solution vs. solid state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.